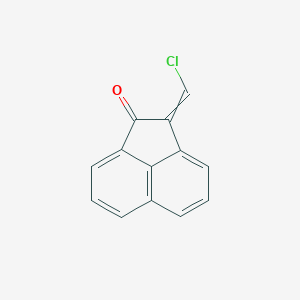
2,2'-Oxybis(5-aminobenzene-1-sulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) is an organic compound belonging to the class of benzenesulfonic acids and derivatives. It is characterized by the presence of two amino groups and two sulfonic acid groups attached to a benzene ring, linked by an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) typically involves the reaction of 5-aminobenzene-1-sulfonic acid with an oxidizing agent. One common method is the use of ferric chloride (FeCl₃) as a binary oxidant and dopant in a solid-state condition at temperatures around 40-45°C for 24 hours . The yield of this reaction is approximately 46%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonamide groups.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride (FeCl₃), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Sulfonamide derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit bacterial enzyme dihydropteroate synthetase, interfering with folic acid synthesis and exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzene-1-sulfonic acid:
4-Aminobenzenesulfonic acid:
Uniqueness
2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) is unique due to its bis-structure, which provides distinct chemical properties and reactivity compared to its mono-analogues. The presence of two sulfonic acid groups linked by an oxygen atom enhances its solubility and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
6375-06-0 |
|---|---|
Fórmula molecular |
C12H12N2O7S2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
5-amino-2-(4-amino-2-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O7S2/c13-7-1-3-9(11(5-7)22(15,16)17)21-10-4-2-8(14)6-12(10)23(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20) |
Clave InChI |
JFJRLANLSUSGAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)S(=O)(=O)O)OC2=C(C=C(C=C2)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


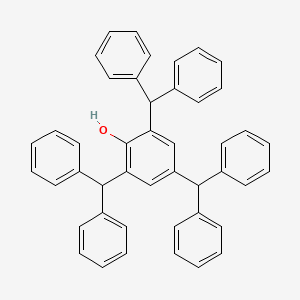
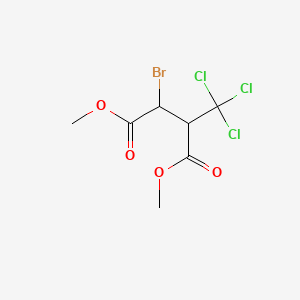

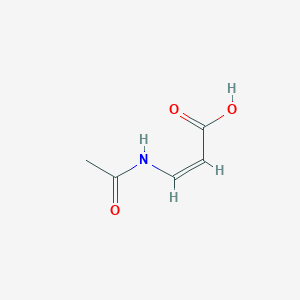
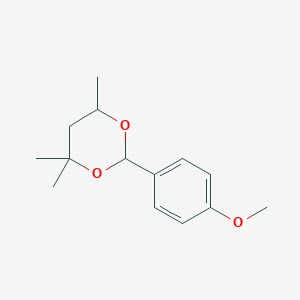
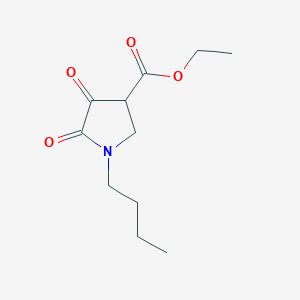
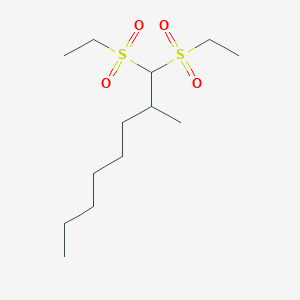
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)

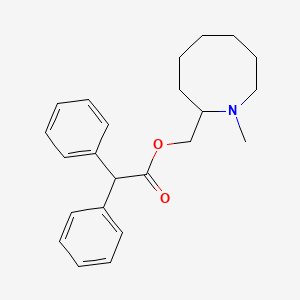

![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)

